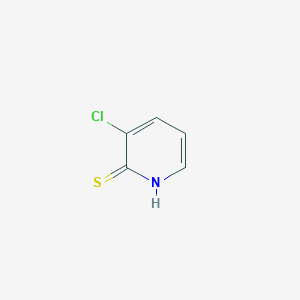

3-Chloropyridine-2-thiol

描述

Significance of Pyridinethiol and Chloropyridine Scaffolds in Organic Chemistry and Medicinal Applications

Pyridinethiol and chloropyridine scaffolds are integral building blocks in the synthesis of a vast range of functional molecules. Pyridine (B92270) and its derivatives are not only common solvents but also feature in functional nanomaterials, organometallic ligands, and asymmetric catalysis. nih.gov

Pyridinethiol Scaffolds:

The pyridinethiol moiety, particularly the 2-pyridinethiol isomer, exists in a tautomeric equilibrium with its corresponding thione form. wikipedia.org This duality in structure allows for diverse reactivity. The thiol group can act as a nucleophile, participate in hydrogen bonding, and chelate to metal ions. wikipedia.orgcymitquimica.com This has led to their use in:

Medicinal Chemistry: As intermediates in the synthesis of drugs. lookchem.com For instance, 2-mercaptopyridine (B119420) is a precursor to pyrithione, a fungicide found in some shampoos. wikipedia.org

Coordination Chemistry: As ligands for metal complexes, with applications in catalysis and materials science. wikipedia.orgcymitquimica.comacs.org

Organic Synthesis: As reagents for various chemical transformations. For example, 2-mercaptopyridine and its disulfide are used in acylation reactions. wikipedia.org

Chloropyridine Scaffolds:

The introduction of a chlorine atom to the pyridine ring creates an electrophilic site, making it susceptible to nucleophilic substitution reactions. wikipedia.orgthieme-connect.com This reactivity is a cornerstone of their utility in synthesizing more complex molecules. Chloropyridines are key intermediates in the production of:

Pharmaceuticals: Including antihistamines like pheniramine (B192746) and antiarrhythmics such as disopyramide. wikipedia.orgamazonaws.com They are also found in drugs targeting cancer and viral diseases. chemicalbook.comnih.govnih.gov

Agrochemicals: Serving as precursors for fungicides, herbicides, and insecticides. chemicalbook.comchempanda.com

The combination of both a thiol and a chloro group on a pyridine ring, as in 3-Chloropyridine-2-thiol, offers a platform for sequential and regioselective functionalization, making it a highly valuable synthetic intermediate.

Historical Context of Pyridine Derivatization and Functionalization Strategies

The journey to efficiently functionalize the pyridine ring has been a long and evolving one. Pyridine was first isolated in 1846, and its cyclic structure was recognized in 1869. amazonaws.com Early methods for introducing functional groups were often harsh and lacked selectivity.

Historically, the synthesis of functionalized pyridines relied on condensation reactions, such as the Hantzsch pyridine synthesis. nih.gov Direct functionalization of the pyridine ring presented challenges due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.

The development of methods to selectively introduce halogens, like chlorine, was a significant breakthrough. Direct chlorination of pyridine was an early approach, though it often led to mixtures of products. wikipedia.orggoogle.com The use of pyridine-N-oxides provided a more controlled route to 2-chloropyridines. wikipedia.org

The introduction of functional groups via nucleophilic substitution on pre-halogenated pyridines became a more reliable strategy. wikipedia.org In recent decades, transition-metal-catalyzed cross-coupling reactions and C-H activation methods have revolutionized pyridine functionalization, allowing for the precise installation of a wide variety of substituents under milder conditions. nih.govresearchgate.net These modern techniques have paved the way for the efficient synthesis of complex pyridine derivatives, including this compound, and continue to expand the chemical space accessible to researchers. mountainscholar.orgthieme-connect.comacs.org

Research Trajectories and Scholarly Significance of this compound

Current research involving this compound is focused on leveraging its unique combination of functional groups for the synthesis of novel compounds with potential biological activity and for applications in materials science. The presence of the nucleophilic thiol group and the electrophilic carbon-chlorine bond allows for a diverse range of chemical modifications.

Key Research Areas:

Synthesis of Heterocyclic Compounds: this compound serves as a versatile starting material for the construction of fused heterocyclic systems. The thiol group can be alkylated or cyclized, while the chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions.

Medicinal Chemistry: Researchers are exploring the use of this compound as a scaffold for the development of new therapeutic agents. The 3-chloropyridine (B48278) moiety has been identified as a key binding element in the S1 pocket of the SARS-CoV main protease, highlighting its potential in the design of antiviral drugs. nih.gov

Coordination Chemistry and Materials Science: The ability of the pyridinethiol unit to coordinate with metal ions is being exploited to create novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, luminescent, or magnetic properties. mdpi.com

The scholarly significance of this compound lies in its role as a key building block that bridges fundamental organic synthesis with applied areas like drug discovery and materials science. Its continued exploration is expected to lead to the discovery of new molecules with valuable properties and functions.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKNMPZQWOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541760 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5897-94-9 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Chloropyridine 2 Thiol

Nucleophilic Reactivity of the Thiol Moiety in Pyridinethiol Systems

The thiol group (-SH) in pyridinethiol systems, including 3-Chloropyridine-2-thiol, is a potent nucleophile. This reactivity allows for a variety of transformations at the sulfur atom, primarily through S-alkylation and S-acylation reactions.

The sulfur atom of the thiol can readily attack electrophilic carbon centers. For instance, in the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion. This anion can then react with alkyl halides to form thioethers. This S-alkylation is a fundamental transformation for introducing diverse alkyl chains onto the pyridinethiol scaffold. Similarly, the thiol can react with acylating agents like acid chlorides or anhydrides to yield thioesters. These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. smolecule.com

The nucleophilicity of the thiol group is influenced by the electronic properties of the pyridine (B92270) ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring can affect the acidity of the thiol proton and the nucleophilicity of the resulting thiolate.

Oxidation-Reduction Chemistry of Pyridinethiols and Disulfide Formation

The thiol group of pyridinethiols is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge between two molecules of the pyridinethiol, yielding a dimeric structure. smolecule.combeilstein-journals.org This process is a common transformation for thiols and is often reversible under reducing conditions. For instance, the oxidation of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) to its disulfide dimer has been studied in detail, with the process being influenced by the presence of bases. acs.org

The formation of disulfides can be a significant consideration during the synthesis and storage of pyridinethiol compounds, as exposure to air can facilitate this oxidation. Conversely, the disulfide bond can be cleaved using reducing agents to regenerate the thiol. Common reducing agents for this purpose include triphenylphosphine (B44618) and various hydrides. google.com

Functionalization Reactions of Pyridinethiol Scaffolds

The pyridinethiol scaffold, exemplified by this compound, serves as a versatile platform for the synthesis of more complex molecules, including fused heterocyclic systems. The presence of multiple reactive sites—the thiol group, the chlorine atom, and the pyridine ring itself—allows for a range of functionalization reactions.

One common strategy involves the reaction of the thiol group with electrophiles to introduce new functionalities. lookchem.comunina.it For example, reaction with α-haloketones can lead to the formation of thiazolopyridine derivatives through an initial S-alkylation followed by intramolecular cyclization. Furthermore, the development of porous scaffolds from pyridinethiol-containing polymers highlights the utility of this functional group in materials science. acs.org The ability to graft molecules onto these scaffolds opens up possibilities for applications in areas like drug delivery and catalysis.

Electrophilic Reactivity of Chloropyridine Rings in Derivatization

The chlorine atom on the pyridine ring of this compound is a site for nucleophilic aromatic substitution (SNA_r) reactions. However, the reactivity of the chloropyridine ring towards nucleophiles is highly dependent on the position of the chlorine atom relative to the ring nitrogen.

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring more susceptible to nucleophilic attack compared to benzene. uoanbar.edu.iqgcwgandhinagar.com However, this effect is most pronounced at the 2- and 4-positions, where the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom through resonance. askfilo.comvaia.com The chlorine atom at the 3-position, as in this compound, is less activated towards nucleophilic substitution because it does not benefit from this resonance stabilization. uoanbar.edu.iqaskfilo.com Consequently, harsher reaction conditions are often required for nucleophilic substitution at the 3-position compared to the 2- or 4-positions. researchgate.net

Despite its lower reactivity, the chlorine at the 3-position can be displaced by strong nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Negishi reactions, provide powerful methods for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds at this position. sigmaaldrich.cnnih.govresearchgate.netnih.gov These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents.

Comparative Reactivity Studies of Halopyridines with Thiols

The reactivity of halopyridines with thiols is a critical area of study, particularly for understanding and predicting the outcomes of synthetic reactions. The position of the halogen on the pyridine ring has a profound impact on the rate and feasibility of nucleophilic aromatic substitution by thiols.

As mentioned previously, 2- and 4-halopyridines are generally more reactive towards nucleophiles, including thiols, than their 3-halo counterparts. uoanbar.edu.iqaskfilo.comvaia.com This is due to the ability of the nitrogen atom to stabilize the intermediate formed during the reaction. Studies have shown that 2-chloropyridine (B119429) is significantly more reactive than 3-chloropyridine (B48278) in nucleophilic substitution reactions. vaia.com For instance, 2-chloropyridines are approximately 70-fold more reactive with thiols than 4-chloropyridines. nih.gov

Below is an interactive data table summarizing the comparative reactivity of different halopyridines in various reactions.

| Compound | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

| 2-Chloropyridine | Nucleophilic Substitution with Amines | Microwave | High | tandfonline.com |

| 3-Chloropyridine | Nucleophilic Substitution with Amines | Lewis Acid | Moderate | sci-hub.se |

| 4-Chloropyridine | Nucleophilic Substitution with Thiophenol | None | - | nih.gov |

| 4-Iodo-2-(methoxymethyl)pyridine | Suzuki Coupling | Pd(OAc)2 | 85 | vulcanchem.com |

| 2,6-Dichloropyridine | Suzuki-Miyaura | Pd(PPh3)4, Microwave | 51-80 | researchgate.net |

| Aryl Halides | Thioetherification | Pd(OAc)2/Josiphos ligand | - | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Chloropyridine 2 Thiol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 3-Chloropyridine (B48278) chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.79 | d | 2.5 |

| H-4 | 7.99 | ddd | 8.2, 2.5, 1.5 |

| H-5 | 7.57 | dd | 8.2, 4.8 |

| H-6 | 8.68 | dd | 4.8, 1.5 |

Note: Data corresponds to 3-Chloropyridine, not 3-Chloropyridine-2-thiol. The presence of a thiol group at the 2-position in this compound would significantly alter the chemical shifts and coupling patterns of the remaining ring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A study on a series of novel 2,4-thio-substituted 5-trifluoromethylpolychloropyridines highlights the utility of ¹³C NMR in characterizing substituted pyridines. deepdyve.com The chemical shifts of the pyridine (B92270) ring carbons are sensitive to the nature and position of substituents. deepdyve.com For the parent compound, 3-Chloropyridine , ¹³C NMR data is available and provides a reference for understanding the electronic environment of the carbon atoms in the pyridine ring. nih.gov

Table 2: ¹³C NMR Spectral Data for 3-Chloropyridine nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 148.4 |

| C-3 | 130.5 |

| C-4 | 138.0 |

| C-5 | 123.8 |

| C-6 | 150.9 |

Note: Data corresponds to 3-Chloropyridine. The thiol group at C-2 in this compound would cause a significant downfield shift for C-2 and influence the shifts of the other ring carbons.

Solid-State NMR Applications

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of solid materials, including those that are insoluble or crystalline. mdpi.commdpi.com It can provide information on polymorphism, molecular packing, and intermolecular interactions. mdpi.com While specific solid-state NMR data for this compound was not found in the reviewed literature, research on related pyridine derivatives demonstrates the potential of this technique. For instance, ssNMR has been used to study the protonation state and hydrogen bonding of pyridine derivatives adsorbed on surfaces. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level.

For 3-Chloropyridine , the NIST Mass Spectrometry Data Center provides fragmentation data. The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with other peaks resulting from the fragmentation of the molecule. nih.gov

Table 3: Key Mass Spectrometry Peaks for 3-Chloropyridine nih.gov

| m/z | Interpretation |

| 113 | Molecular ion [M]⁺ |

| 78 | Loss of Cl |

| 51 | Fragmentation of the pyridine ring |

Note: Data corresponds to 3-Chloropyridine. For this compound, the molecular ion peak would be expected at m/z 145, and the fragmentation pattern would be influenced by the presence of the thiol group.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a compound is a unique fingerprint that can be used for identification.

While a specific IR spectrum for this compound was not detailed, the NIST WebBook provides an IR spectrum for 3-Chloropyridine . nist.gov Key absorptions would include C-H stretching, C=C and C=N ring stretching, and C-Cl stretching vibrations. For 3-amino-5-chloropyridine-2-thiol , characteristic IR bands have been reported at 3430 cm⁻¹ (N-H stretch), 1656 cm⁻¹ (C=N), and 1124 cm⁻¹ (C-Cl). The presence of a thiol group in this compound would be expected to show a characteristic S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique provides information about the electronic structure and conjugation within a molecule.

The UV spectrum of 3-Chloropyridine is available in the Sadtler Research Laboratories spectral collection. nih.gov The absorption maxima are related to the π → π* and n → π* electronic transitions within the aromatic ring. The introduction of a thiol group at the 2-position in this compound would be expected to cause a shift in the absorption bands (a chromophoric effect) due to the extension of the conjugated system and the presence of non-bonding electrons on the sulfur atom. Research on related pyridine-2-thiol (B7724439) complexes has shown that these compounds exhibit sulfur-to-metal charge transfer spectra. acs.org

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. The analysis involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

The tautomeric nature of this compound, existing as either the thiol or the thione form, can be unambiguously resolved through crystallographic analysis. The determination of the C-S and N-H bond lengths can confirm the predominant pyridinethione tautomer in the solid state. Furthermore, the analysis reveals crucial details about the crystal packing, identifying intermolecular forces such as hydrogen bonds and halogen bonds that govern the supramolecular architecture. While specific crystallographic data for this compound is not widely published, the parameters obtained would be analogous to those determined for similar heterocyclic compounds.

Table 1: Representative Parameters Determined by X-ray Crystallography

| Parameter | Description | Typical Information Yielded for this compound |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the volume of the repeating unit in the crystal. |

| Bond Lengths | The distances between the nuclei of bonded atoms. | Confirms C-Cl, C-S, C-N, C-C bond distances; helps identify tautomeric form. |

| Bond Angles | The angles formed between three connected atoms. | Defines the geometry of the pyridine ring and its substituents. |

| Torsion Angles | The angle between planes through two sets of three atoms. | Describes the conformation and planarity of the molecule. |

| Intermolecular Interactions | Non-covalent forces between molecules. | Identifies hydrogen bonding (e.g., N-H···S) and other packing forces. |

This table is illustrative of the data that would be obtained from an X-ray crystallographic study.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical formula and purity of a newly synthesized batch of this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, sulfur, and chlorine are compared against the theoretically calculated values based on its molecular formula, C₅H₄ClNS. jocpr.com

A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometric identity and the absence of significant impurities.

Table 2: Theoretical vs. Experimental Elemental Composition of this compound (C₅H₄ClNS)

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|---|

| Carbon (C) | C₅H₄ClNS | 41.24% | 41.21% |

| Hydrogen (H) | C₅H₄ClNS | 2.77% | 2.79% |

| Chlorine (Cl) | C₅H₄ClNS | 24.35% | 24.30% |

| Nitrogen (N) | C₅H₄ClNS | 9.62% | 9.59% |

Note: The experimental values are hypothetical examples illustrating a successful stoichiometric verification. Actual results may vary slightly.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals or paramagnetic metal ions. researchgate.net In the context of this compound research, ESR is invaluable for studying potential radical intermediates that may form during chemical reactions or upon exposure to stimuli like UV light.

A primary candidate for ESR analysis would be the thiyl radical (RS•), which can be generated from the thiol group (-SH) through oxidation or photolysis. rsc.org The ESR spectrum of such a radical provides detailed information about its electronic structure and environment. The g-value, a characteristic parameter, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), allow for the unambiguous identification of the radical species. researchgate.netrsc.org Studies on thiyl radicals in various systems have shown that the g-tensor components are a unique fingerprint for these species. rsc.org While specific ESR studies on this compound are not prevalent, the technique is essential for investigating mechanistic pathways involving radical intermediates. rsc.orgacs.org

Thermogravimetric Analysis (TGA-DTA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis methods used to study the physical and chemical properties of a material as a function of temperature. abo.fi TGA measures changes in mass, while DTA detects differences in temperature between a sample and a reference, revealing exothermic or endothermic transitions. jocpr.comabo.fi When applied to this compound, TGA-DTA provides critical information about its thermal stability, melting point, and decomposition profile. nih.gov

A typical TGA curve for this compound would show a stable mass up to a certain temperature, after which one or more decomposition steps would occur, indicated by mass loss. researchgate.net The DTA curve would simultaneously show endothermic peaks corresponding to melting and subsequent decomposition, or exothermic peaks if the decomposition process releases heat. Analysis of the decomposition steps can help elucidate the thermal degradation pathway, suggesting which molecular fragments are lost at specific temperatures. mdpi.com

Table 3: Hypothetical Thermal Decomposition Profile for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding DTA Peak | Postulated Lost Fragment(s) |

|---|---|---|---|

| 198-205 | 0 | Endotherm | Melting |

| 210-350 | ~22% | Endotherm/Exotherm | Loss of Sulfur or HCl |

This table presents a hypothetical decomposition pathway based on the known melting point and general principles of thermal decomposition for similar compounds. sigmaaldrich.comacs.org

Capillary Electrophoresis in Derivatization Product Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov While CE is highly efficient, a key challenge in analyzing thiols like this compound is their lack of a strong chromophore for UV detection and their neutral or weakly acidic nature, which can complicate separation. lodz.pl

To overcome these limitations, derivatization is frequently employed. lodz.pl The thiol group of this compound is highly nucleophilic and can react selectively with specific reagents to form a derivative that is more suitable for CE analysis. lodz.plresearchgate.net A suitable derivatizing agent typically introduces a charged moiety, such as a quaternary ammonium (B1175870) group, and a strong chromophore or fluorophore into the analyte's structure. This enhances both electrophoretic mobility and detectability. lodz.pl The resulting derivatized products can then be efficiently separated and quantified using CE, allowing for the precise analysis of this compound in various sample matrices. This approach is particularly useful for studying reactions where the thiol group is consumed and for monitoring the formation of specific products. nih.gov

Computational and Theoretical Investigations of 3 Chloropyridine 2 Thiol and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying the electronic structure and reactivity of heterocyclic compounds. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict molecular geometries, vibrational frequencies, and electronic properties. science.govnih.gov

For molecules related to 3-Chloropyridine-2-thiol, DFT has been employed to predict reactivity. For instance, in 3-Amino-5-chloropyridine-2-thiol, DFT calculations suggest that the electron-withdrawing nature of the thiol group can activate the C5-chloro position for nucleophilic substitution. Studies on other substituted pyridines have used DFT to calculate a range of molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. oatext.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. tandfonline.com For 3-chloropyridine (B48278), the HOMO is identified primarily as a π orbital of the pyridine (B92270) ring, while the HOMO-1 involves nonbonding orbitals, and chlorine substitution can influence the stability of these orbitals. researchgate.net

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are valuable for predicting molecular reactivity. mdpi.com The MEP visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. mdpi.combeilstein-journals.org These maps can identify sites susceptible to nucleophilic or electrophilic attack. For example, in related supramolecular complexes, the most negatively charged sites were found around carbonyl oxygen atoms, indicating their role in hydrogen bonding. mdpi.com

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyridine Derivatives Using DFT This table is illustrative, based on typical calculations for related compounds.

| Descriptor | Typical Calculated Value/Information | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential; electron-donating ability. | oatext.comscience.gov |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron affinity; electron-accepting ability. | oatext.comscience.gov |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | tandfonline.comgrail.moe |

| Dipole Moment | 2.0 to 9.0 Debye | Measures molecular polarity; influences solubility and intermolecular interactions. | oatext.commdpi.com |

| MEP | Red (negative) regions near N, S; Blue (positive) regions near H-atoms. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. | mdpi.combeilstein-journals.org |

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. chemrxiv.orgrsc.org It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to analyze the nature of electronic transitions. rsc.org

For many organic molecules, TD-DFT can predict excitation energies with a mean accuracy of about 0.3 eV. chemrxiv.org In studies of chloropyridine derivatives, TD-DFT calculations have been instrumental. For example, analysis of a salicylidene-5-chloroaminepyridine complex revealed that electronic transitions were located over the chloropyridine ring, a property that could favor intramolecular proton transfer upon photoexcitation. researchgate.net Similarly, in a study of another quinoline (B57606) derivative, TD-DFT calculations successfully matched experimental absorption peaks to specific electronic transitions, such as π → π* and n → π*, and identified contributions from intramolecular charge transfer (ICT). tandfonline.com This method allows researchers to understand how light absorption can trigger specific chemical events. rsc.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for predicting binding affinity.

The 3-chloropyridine scaffold has been identified as a key binding moiety in several contexts. A significant finding from molecular docking studies is that the 3-chloropyridine group of non-peptidyl inhibitors tends to cluster specifically in the S1 specificity pocket of the SARS-CoV main protease (Mpro). nih.gov This interaction forms the structural basis for the design of potent inhibitors. nih.gov The docking results suggested two primary binding modes for these inhibitors within the active site of the protease. nih.gov

While specific docking studies for this compound are not widely published, research on related structures provides valuable insights. For example, docking simulations have been performed on various 2-chloropyridine (B119429) derivatives with a 1,3,4-oxadiazole (B1194373) moiety to predict their binding model within the active site of telomerase. science.gov Thiazole derivatives containing a pyridine scaffold have also been docked against the SARS-CoV-2 main protease, with some compounds showing high binding affinity through hydrogen bonding and hydrophobic interactions. mdpi.com The thiol group in this compound would be expected to act as a potent hydrogen bond donor and acceptor, potentially forming key interactions with receptor active sites.

Table 2: Examples of Molecular Docking Studies on Chloropyridine and Pyridinethiol Derivatives

| Ligand Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Non-peptidyl 3-chloropyridine inhibitors | SARS-CoV Mpro | 3-chloropyridine moiety binds specifically in the S1 pocket. | nih.gov |

| Thiazole-pyridine hybrids | SARS-CoV-2 Mpro | Binding energies up to -8.6 kcal/mol; interactions via H-bonding and hydrophobic contacts. | mdpi.com |

| 2-Chloropyridine-1,3,4-oxadiazole derivatives | Telomerase (3DU6) | Docking used to determine the probable binding model of the most active compounds. | science.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Tyrosine Kinase | Docking simulations used to predict the ability to inhibit the target protein. | rjptonline.org |

Structure-Activity Relationship (SAR) Analysis of Pyridinethiol Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Pyridine and its derivatives are known to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. nih.gov

SAR studies on various classes of pyridine derivatives have yielded important insights:

Antiproliferative Activity : A review of pyridine derivatives found that the presence and position of groups like -OH and -NH2 could enhance antiproliferative activity, whereas halogen atoms or other bulky groups sometimes led to lower activity. nih.gov

Urease Inhibition : For a series of pyridin-2(1H)-one derivatives, SAR analysis suggested that electron-releasing groups were important for modulating their inhibitory activity against urease. researchgate.net

Antitubercular Activity : In a study of 2-mercaptopyridine (B119420) derivatives, the presence of an amide group at the 3-position and an increase in the alkyl chain length at the 2-thio position were found to significantly increase antitubercular activity against Mycobacterium tuberculosis. researchgate.net

HIV Reverse Transcriptase Inhibition : SAR studies on 2-pyridinone derivatives as HIV-1 inhibitors indicated a positive role for hydrophobic substituents at certain positions. oatext.com

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to study transition states and reaction intermediates that may be difficult to observe experimentally. researchgate.net DFT calculations are frequently used to map out reaction energy profiles and determine kinetic barriers. researchgate.net

For reactions involving chloropyridines, computational studies have provided key mechanistic details. The nucleophilic aromatic substitution of 2-chloropyridines with glutathione (B108866), a reaction catalyzed by glutathione S-transferase, was studied using molecular orbital calculations. These calculations verified the presence of a Meisenheimer complex as an intermediate and showed how its stability influences the reaction rate. researchgate.net

The reactivity of pyridinethiolate ligands in metal complexes has also been investigated. In a study of molybdenum complexes, DFT calculations were used to compare the efficiency of pyrimidine-2-thiolate and pyridine-2-thiolate (B1254107) ligands in oxygen atom transfer reactions. The calculations helped identify the rate-determining step of the catalytic cycle. researchgate.net For a related compound, 3-amino-5-chloropyridine-2-thiol, DFT calculations at the B3LYP/6-311+G(d,p) level were proposed to predict the regioselectivity of nucleophilic substitution reactions. These examples demonstrate the capability of computational modeling to provide a detailed understanding of the reaction pathways available to this compound, including nucleophilic substitutions and reactions at the thiol group.

Studies on Intermolecular Interactions and Host-Guest Chemistry

Intermolecular interactions, such as hydrogen bonds and π-π stacking, govern the supramolecular assembly of molecules, which in turn influences physical properties like crystal packing and solubility. Host-guest chemistry, a field of supramolecular chemistry, describes complexes formed when a "host" molecule encapsulates a "guest" molecule through non-covalent forces. wikipedia.org

Computational studies on 3-Amino-5-chloropyridine-2-thiol have shown that the amino and thiol groups are capable of forming strong intermolecular hydrogen bonds. Graph set analysis combined with DFT calculations predicted that these groups form N–H···S and S–H···N interactions, leading to the formation of supramolecular structures like cyclic dimers or chains. Similar hydrogen-bonding patterns between pyridine and carboxylic acid groups have been used to construct self-assembling supramolecular liquid crystals. mdpi.com

The pyridinethiol moiety can also participate in host-guest interactions. While specific studies involving this compound as a guest are limited, related research shows the potential for such interactions. For instance, nonporous adaptive crystals of pillararenes (a type of macrocyclic host) have been successfully used to separate 2-chloropyridine and 3-chloropyridine isomers, demonstrating selective host-guest recognition. acs.org Macrocyclic hosts like cyclodextrins and calixarenes are well-known for their ability to form inclusion complexes with various guest molecules, a principle widely applied in diagnostics and drug delivery. thno.org The unique electronic and steric profile of this compound makes it a potential candidate for selective binding by appropriately designed molecular hosts.

Applications of 3 Chloropyridine 2 Thiol and Its Derivatives in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Platforms

The 3-Chloropyridine-2-thiol scaffold is a subject of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The presence of the chloro-, thio-, and pyridine (B92270) moieties provides multiple points for chemical modification, allowing for the generation of large libraries of compounds for drug discovery screening. These derivatives have demonstrated a wide spectrum of biological actions, including anticancer, antimicrobial, and antiviral effects.

This compound and its parent compound, 3-Chloropyridine (B48278), serve as crucial pharmaceutical intermediates. nbinno.com Their structure facilitates a variety of chemical transformations, such as nucleophilic substitution and coupling reactions, which are fundamental to building the complex molecular architectures of active pharmaceutical ingredients (APIs). nbinno.com The reactivity offered by the chlorine atom and the thiol group is leveraged by chemists to construct the core structures of numerous therapeutic agents. nbinno.comnbinno.com For instance, the pyridine-2(1H)-thione core, a tautomeric form of the 2-thiol, is used as a synthon for creating more complex condensed heterocyclic systems like thieno[2,3-b]pyridines, which themselves are investigated for significant biological activities. nih.gov This highlights the role of this compound as a foundational building block in the synthesis of novel compounds with potential therapeutic applications in oncology and infectious diseases. nbinno.com

The modification of the this compound core has led to the discovery of numerous derivatives with potent and varied pharmacological activities.

Derivatives of pyridine-2(1H)-thione and the related thienopyridines are a significant focus of anticancer research. nih.govnih.gov These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. Research into 3-cyanopyridine-2-(1H)-thione derivatives, for example, has identified compounds with potent inhibitory effects against human lung carcinoma (A549) cells. orientjchem.org One such derivative, featuring a para-fluorophenyl substituent, exhibited an IC₅₀ value of 0.87 µg/ml against this cell line. orientjchem.org

Similarly, novel thienopyridine derivatives have been synthesized and shown to possess specific and potent activity against hepatocellular carcinoma (HCC). nih.gov One particularly potent analog demonstrated an IC₅₀ value of 0.016µM against human hepatoma HepG2 cells and was found to induce G0/G1 cell cycle arrest and apoptosis. nih.gov The antiproliferative activity of these compounds has been evaluated against several cancer cell lines, with some showing selective activity against both liver and colon cancer cells while having a favorable safety profile against non-tumor cell lines. nih.gov

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| 3-Cyanopyridine-2-(1H)-thione derivative | A549 (Lung Carcinoma) | 0.87 µg/ml | orientjchem.org |

| Thienopyridine derivative (1g) | HepG2 (Hepatocellular Carcinoma) | 0.016 µM | nih.gov |

| Thienopyridine-based compound (4b) | HepG-2 (Hepatocellular Carcinoma) | 3.12 µM | ekb.eg |

| Thienopyridine-based compound (4b) | MCF-7 (Breast Cancer) | 20.55 µM | ekb.eg |

| Pyridine Thiosemicarbazone (3w) | UO-31 (Renal Cancer) | 0.57 µM | nih.gov |

| 3-aminoimidazo[1,2-α]pyridine (12) | HT-29 (Colon Carcinoma) | 4.15 µM |

The search for novel antimicrobial agents has led to the investigation of pyridine and pyrimidine-thiol derivatives. nih.gov Thieno[2,3-b]pyridine-based compounds have demonstrated promising antimicrobial activity against a panel of bacterial and fungal strains. ekb.eg One derivative, in particular, showed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL against the tested microbes. ekb.eg

Furthermore, thieno[2,3-d]pyrimidinedione derivatives have been synthesized and shown to have significant antibacterial activity, particularly against multi-drug resistant Gram-positive organisms. nih.gov Two compounds from this class displayed potent activity with MIC values in the 2–16 mg/L range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The incorporation of the thiol group into these heterocyclic systems is a key strategy in the development of new compounds to combat antibiotic resistance. mdpi.com

| Compound Class | Organism(s) | Activity (MIC) | Reference |

| Thieno[2,3-b]pyridine derivative (3c) | Various bacteria and fungi | 4-16 µg/mL | ekb.eg |

| Thieno[2,3-d]pyrimidinedione derivative | Gram-positive bacteria (MRSA, VRSA, VRE) | 2–16 mg/L | nih.gov |

| Pyridine-based organic salt (66) | S. aureus, E. coli | 56 µg/mL, 55 µg/mL | nih.gov |

| Pyridonethiol derivative (89b) | Bacillus subtilis | Double the potency of Ampicillin | nih.gov |

| Chloropyrazine-tethered pyrimidine (B1678525) (31) | Aspergillus niger | 45.37 µM | mdpi.com |

The 3-chloropyridine moiety is a critical structural feature in the design of inhibitors for the main protease (Mpro or 3CLpro) of the SARS coronavirus (SARS-CoV), a major target for anti-SARS drug development. nih.govdovepress.com Molecular docking studies have revealed that the 3-chloropyridine function tends to cluster in the S1 specificity pocket of the enzyme's active site, forming a structural basis for the core design of potent inhibitors. nih.gov

Based on this understanding, a number of non-peptidyl inhibitors incorporating the 3-chloropyridine scaffold have been designed and synthesized. nih.gov Some of these compounds have demonstrated significantly improved inhibitory activity against SARS-CoV Mpro, with IC₅₀ values as low as approximately 60 nM. nih.gov This rational design approach, focusing on the interaction between the 3-chloropyridine group and the S1 pocket, provides a structural basis for developing wide-spectrum antiviral drugs that target chymotrypsin-like cysteine proteinases found in coronaviruses and picornaviruses. nih.gov The search for inhibitors of SARS-CoV-2 Mpro has been a major global effort since the outbreak of COVID-19, with many research groups designing and testing new small molecules to inactivate this crucial viral enzyme. nih.govpreprints.org

| Compound Class | Target | Activity (IC₅₀) | Key Structural Feature | Reference |

| Non-peptidyl inhibitor | SARS-CoV Mpro | ~60 nM | 3-Chloropyridine moiety | nih.gov |

| Ketoamide inhibitor (13b) | SARS-CoV-2 Mpro | 0.67 µM | Pyridone moiety | nih.gov |

The structural characteristics of this compound derivatives make them excellent scaffolds for ligand design aimed at enzyme inhibition and receptor modulation. The thienopyridine class of drugs, which can be synthesized from pyridine-thiol precursors, provides a prominent example. nih.gov Thienopyridine derivatives like ticlopidine (B1205844) and clopidogrel (B1663587) are well-known antiplatelet agents that act by irreversibly modifying the P2Y12 adenosine (B11128) diphosphate (B83284) receptor on platelets. oup.comangelfire.com Their active metabolites covalently bind to a cysteine residue of the receptor, demonstrating a targeted interaction driven by the unique chemical properties of the thienopyridine core. oup.com

The ability of the 3-chloropyridine moiety to specifically bind within the S1 pocket of the SARS-CoV main protease further illustrates the utility of this scaffold in rational drug design for enzyme inhibition. nih.gov By understanding these structure-activity relationships, medicinal chemists can modify the core structure to optimize binding affinity, selectivity, and pharmacokinetic properties, leading to the development of more effective and targeted therapeutic agents.

Ligand Design for Enzyme Inhibition and Receptor Modulation

Inhibition of Kinase Targets (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis. nih.govrsc.org Consequently, the inhibition of VEGFR-2 is a key strategy in the development of novel anticancer agents. ijsat.org Pyridine-based scaffolds are a common feature in many VEGFR-2 inhibitors. ijsat.orgnih.gov Research into novel pyridine derivatives has demonstrated their potential to act as potent VEGFR-2 inhibitors.

For instance, a series of novel 3-cyano-6-naphthylpyridine derivatives were designed and synthesized as selective VEGFR-2 inhibitors. nih.gov In vitro kinase activity screening confirmed that VEGFR-2 was selectively inhibited by these compounds, with IC₅₀ values in the sub-nanomolar range. nih.gov Another study focused on novel pyridine-derived compounds, which were evaluated for their anticancer activities against HepG2 and MCF-7 cell lines by targeting the VEGFR-2 enzyme. nih.gov Several of these compounds demonstrated potent dose-related inhibition of VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov

While specific studies on this compound derivatives as VEGFR-2 inhibitors are not extensively documented in publicly available literature, the established activity of related pyridine scaffolds suggests the potential for this class of compounds. The electronic properties conferred by the chloro and thiol substituents could influence binding affinity and selectivity for the kinase's active site.

Table 1: VEGFR-2 Inhibitory Activity of Selected Pyridine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 10 | VEGFR-2 | 0.12 | nih.gov |

| Compound 8 | VEGFR-2 | 0.13 | nih.gov |

| Compound 9 | VEGFR-2 | 0.13 | nih.gov |

| Compound 15 | HepG2 | 6.37 | nih.gov |

| Compound 10 | HepG2 | 4.25 | nih.gov |

| Compound 10 | MCF-7 | 6.08 | nih.gov |

| Compound 11d | MCF-7 | Not specified (nanomolar range) | nih.gov |

Modulation of Telomerase Activity

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortality and the development of cancer. nih.govmdpi.com The inhibition of telomerase is therefore a compelling strategy in cancer therapy. mdpi.com Various classes of compounds, including natural products and synthetic molecules, have been investigated for their ability to modulate telomerase activity. mdpi.com

For example, certain terpyridine platinum(II) complexes have been shown to induce telomere dysfunction and chromosome instability in cancer cells. nih.gov These compounds can stabilize G-quadruplex structures in telomeric DNA, which can inhibit telomerase activity. nih.gov While direct studies on the modulation of telomerase activity by this compound derivatives are limited, the pyridine moiety is a component of various telomerase-modulating agents. The ability of the thiol group to interact with biological targets could also contribute to potential activity. Further research is needed to explore the potential of this compound and its derivatives in this area.

Prodrug Strategies Involving Pyridinethiol Moieties

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. semanticscholar.org This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeted delivery. The unique reactivity of the thiol group makes the pyridinethiol moiety a valuable component in the design of prodrugs, particularly those that are activated by the intracellular environment.

One common strategy involves the use of disulfide linkers. semanticscholar.org A drug can be attached to a pyridinethiol derivative through a disulfide bond. This prodrug is stable in the extracellular environment but is cleaved upon entering the cell due to the higher concentration of reducing agents such as glutathione (B108866). This cleavage releases the active drug specifically at the target site, minimizing systemic toxicity. Thiol-responsive linkers, such as those based on thiovinylketones, also offer a tuneable and traceless release of therapeutics. nih.govnih.gov

Coordination Chemistry and Metal Complexation

The nitrogen atom of the pyridine ring and the sulfur atom of the deprotonated thiol group in this compound make it an excellent chelating ligand for a variety of metal ions. rsc.org

Synthesis and Characterization of Pyridinethiol Metal Complexes (e.g., Platinum(II/III), Nickel(II))

The synthesis of metal complexes with pyridinethiol ligands has been extensively studied. For instance, binuclear platinum(II) and platinum(III) complexes of pyridine-2-thiol (B7724439) and its 4-methyl analog have been synthesized and characterized. acs.org The reaction of tungsten carbonyl precursors with 3-chloropyridine-2-thiolate has also been reported, leading to the formation of tungsten(II) complexes. nih.gov

Nickel(II) complexes with ONS donor ligands, which can be analogous to the coordination environment provided by pyridinethiol derivatives, have been synthesized and characterized, often exhibiting distorted octahedral geometries. ias.ac.in The synthesis of nickel(II) complexes with ligands derived from l-amino acids has also been explored. researchgate.net The characterization of these complexes typically involves techniques such as X-ray crystallography, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Table 2: Selected Structural Data for a Tungsten(II) Complex with a 3-Chloropyridine-2-thiolate Ligand

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Not Specified | nih.gov |

| Space Group | Not Specified | nih.gov |

| Coordination Geometry | S,S-cis isomer | nih.gov |

| W-S Bond Lengths (Å) | Not Specified | nih.gov |

| W-N Bond Lengths (Å) | Not Specified | nih.gov |

Role of Pyridinethiol as Chelating Ligands in Coordination Compounds

Pyridinethiol and its derivatives typically act as bidentate ligands, coordinating to a metal center through the pyridine nitrogen and the thiolate sulfur. rsc.org This forms a stable five-membered chelate ring. The coordination properties of thiol-containing chelating agents are of significant interest in the context of their interaction with various metal ions. mdpi.com

The flexibility of the pyridinethiol ligand allows for the formation of a variety of coordination geometries, including square planar and octahedral complexes. rsc.org In some cases, pyridinethiol can also act as a bridging ligand, connecting two metal centers. The electronic and steric properties of substituents on the pyridine ring, such as the chloro group in this compound, can influence the coordination chemistry and the properties of the resulting metal complexes. nih.gov

Spectroscopic and Structural Analysis of Metal-Pyridinethiol Adducts

The coordination chemistry of pyridinethiol ligands, including this compound, with various transition metals has been extensively studied to understand the nature of the metal-ligand interactions and the resulting structural arrangements. These analyses are crucial for designing complexes with specific catalytic or material properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for comprehensive characterization.

Spectroscopic Characterization: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for elucidating the coordination modes of pyridinethiolate ligands.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand often shows a characteristic band for the C=S stretching vibration. Upon coordination to a metal center through the sulfur atom, this band typically shifts, indicating the formation of a metal-sulfur (M-S) bond. For instance, in complexes of 5-chloropyridine-2-carbaldehydethiosemicarbazone, a related ligand, the ν(C=S) band at 825 cm⁻¹ was observed to shift upon complexation, suggesting coordination via the sulfur atom. scispace.com Similarly, changes in the vibration modes of the pyridine ring can indicate coordination of the nitrogen atom.

UV-Visible Spectroscopy: The electronic spectra of metal-pyridinethiolate complexes are characterized by both ligand-centered (π→π*) transitions and charge-transfer bands. Sulfur-to-metal charge transfer bands are particularly informative, and their energy can provide insights into the electronic properties of the complex. cdnsciencepub.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the pyridine ring protons and carbons upon complexation provide evidence for the ligand's coordination to the metal center. For paramagnetic complexes, these techniques are less informative due to signal broadening.

Monodentate (S-bonded): The ligand coordinates to the metal center solely through the deprotonated sulfur atom. The pyridine nitrogen remains uncoordinated.

Bidentate (N,S-chelated): The ligand forms a stable chelate ring by coordinating through both the nitrogen and sulfur atoms to the same metal center. rsc.org

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

For example, the X-ray crystal structure of [Ru(C₅H₄NS)₂(CO)₂(PPh₃)] revealed a distorted octahedral geometry with one pyridine-2-thiolate (B1254107) ligand binding in a monodentate S-bonded fashion and the other as a bidentate N,S-chelate. rsc.org In contrast, the related complex [Ru(C₅H₄NS)₂(CO)(PPh₃)] contains two bidentate (N,S-bonded) pyridinethiolate ligands. rsc.org Studies on nickel complexes used for hydrogen evolution reactions have shown that protonation can lead to the complete dissociation of the pyridinethiolate ligand from the metal center, a phenomenon confirmed by X-ray Absorption Spectroscopy (XAS). nih.govnih.govresearchgate.netacs.org

| Technique | Observation | Implication | Reference(s) |

| IR Spectroscopy | Shift in ν(C=S) band upon complexation. | Coordination of the thiol sulfur to the metal center. | scispace.com |

| UV-Vis Spectroscopy | Presence of sulfur-to-metal charge transfer bands. | Provides information on the electronic structure and optical electronegativity of the ligand. | cdnsciencepub.com |

| X-ray Diffraction | Determination of bond lengths (M-S, M-N) and coordination geometry. | Confirms coordination mode (monodentate, bidentate, bridging) and overall structure. | rsc.org |

| X-ray Absorption Spectroscopy (XAS) | Changes in Ni K-edge and S K-edge spectra upon protonation. | Reveals ligand dissociation from the metal center. | nih.govacs.org |

Advanced Materials Science and Separation Technologies

The separation of pyridine isomers is a significant challenge in industrial chemistry due to their similar physical and chemical properties. Functional materials with selective adsorption capabilities are a promising solution. While the specific use of this compound for the adsorptive separation of isomeric pyridines is not extensively documented in the reviewed literature, the principles of using functionalized materials for pyridine adsorption are well-established.

Materials like metal-organic frameworks (MOFs) and functionalized silicas are often investigated for such applications. researchgate.net The selectivity of these materials arises from specific interactions, such as hydrogen bonding or coordination, between the adsorbent's functional groups and the adsorbate. researchgate.net For example, amino-functionalized MOFs have been studied for pyridine adsorption, where hydrogen bonding plays a crucial role. The incorporation of a pyridinethiol moiety into a porous support could theoretically offer selectivity for pyridine isomers based on a combination of shape selectivity (governed by the pore structure) and specific chemical interactions involving the thiol and pyridine nitrogen functionalities. However, dedicated research focusing on pyridinethiol-based materials for this particular application remains a prospective area for future investigation.

The dual functionality of the pyridinethiol group—a soft sulfur donor and a borderline nitrogen donor—makes it an excellent building block for advanced functional materials. These materials find applications in areas such as heavy metal adsorption, catalysis, and sensing.

Polymers for Heavy Metal Adsorption: Pyridinethiol derivatives can be incorporated into polymer backbones to create materials for the selective removal of heavy metal ions from aqueous solutions. researchgate.net The sulfur atom has a high affinity for soft heavy metals like mercury(II), lead(II), and cadmium(II), forming stable complexes. mdpi.comdtu.dknih.gov Thiol-functionalized polymers often exhibit rapid sorption kinetics and high uptake capacities. The pyridine nitrogen can also contribute to the coordination of other metal ions, potentially leading to materials with broad-spectrum or selective metal adsorption properties.

Metal-Organic Frameworks (MOFs): Pyridinethiol ligands can be used as organic linkers to construct MOFs. rsc.orgnih.gov The ability of the ligand to bridge metal centers can lead to the formation of robust 2D or 3D porous structures. These MOF materials can possess active sites within their pores, making them suitable for applications in heterogeneous catalysis. rsc.orgnih.gov For instance, MOFs incorporating pyridine sites have been investigated for the oxygen evolution reaction and other catalytic transformations. rsc.org The presence of the thiol group offers an additional site for post-synthetic modification or for direct participation in catalysis or metal sequestration.

Functionalized Mesoporous Silicas: Pyridine and thiol groups can be co-grafted onto the surface of mesoporous silica (B1680970) materials like SBA-15. researchgate.net This approach combines the high surface area and structural stability of the silica support with the chemical functionality of the organic groups. Such materials have been explored for the adsorptive removal of pollutants, where the pyridine and thiol groups act as binding sites. researchgate.net

Catalysis and Organic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, is a major field in synthetic chemistry. While pyridine and its simple derivatives (like 4-dimethylaminopyridine, DMAP) are well-known organocatalysts that typically function as Lewis bases, the specific role of pyridinethiols as standalone organocatalysts is not a widely explored area based on the available literature. Most catalytic applications of pyridinethiols involve their use as ligands for transition metals. In principle, the thiol group could participate in catalysis through hydrogen bonding or by acting as a nucleophile, while the pyridine nitrogen acts as a basic site. However, research that explicitly leverages this dual functionality in an organocatalytic cycle without the involvement of a metal center is not prominent.

The most significant catalytic application of this compound and its derivatives is their role as ligands in transition metal catalysis. The electronic and steric properties of the pyridinethiolate ligand can be fine-tuned by substituents, like the chloro group, to modulate the activity and selectivity of the metal catalyst.

Cross-Coupling Reactions: Pyridine-containing ligands are essential in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org While pyridinethiols are not the most common ligands in this context, their strong coordination to metals like palladium suggests potential applications. The electronic properties imparted by the sulfur donor and the chloro substituent can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Related pyridine sulfinates have been successfully used as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, demonstrating the utility of pyridine-sulfur compounds in this area. nih.govsemanticscholar.orgdntb.gov.ua

Other Catalytic Transformations: The versatility of pyridinethiolate ligands allows for their use in a range of other metal-catalyzed reactions. Ruthenium-pyridinethiolate complexes, for example, are structurally well-characterized and could have potential applications in transfer hydrogenation or other redox reactions. rsc.org The ability of the ligand to be either monodentate or bidentate allows for flexibility in the catalyst's coordination sphere, potentially opening and closing coordination sites to facilitate substrate binding and product release.

Metal-Free Catalytic Systems Involving Pyridinethiol

While much of the catalytic chemistry of pyridinethiols involves their role as ligands in metal complexes, there is emerging research into their application in metal-free catalytic systems. In this context, the pyridinethiol scaffold acts as an organocatalyst, leveraging its unique structural and electronic properties to facilitate chemical transformations without the involvement of a metal center. These systems are of significant interest due to their potential for reduced cost, lower toxicity, and unique reactivity compared to their metal-containing counterparts.

One notable example of a pyridinethiol derivative in metal-free catalysis is the use of 2-Mercaptopyridine (B119420) as an organocatalyst for the C-H borylation of heteroarenes. This reaction is significant as it provides a direct method for the functionalization of C-H bonds, which are typically unreactive. The catalytic activity of 2-Mercaptopyridine in this transformation is attributed to its bifunctional nature, possessing both a Lewis basic nitrogen atom and a Brønsted acidic thiol group within the same molecule. wikipedia.org This dual functionality allows it to mediate the cleavage of a boron-carbon bond in the borylating agent and facilitate the subsequent formation of a new boron-carbon bond at the C-H site of the heteroarene through a Lewis pair-mediated C-H activation mechanism. wikipedia.org

Another significant area of metal-free catalysis involving pyridinethiol derivatives is in the field of photocatalysis. Specifically, N-hydroxy-2-pyridinethione has been identified as a potent, metal-free source of hydroxyl radicals (•OH) upon irradiation with light. mdpi.com The mechanism involves the photochemical cleavage of the N-O bond, which generates a pyridylthiyl radical and a hydroxyl radical. mdpi.com This process is of considerable interest for applications in organic synthesis and biological studies, as hydroxyl radicals are highly reactive species capable of initiating a wide range of chemical transformations. mdpi.com The ability to generate such a reactive species under mild, light-induced conditions without the need for a metal photocatalyst is a key advantage of this system.

While specific research detailing the use of This compound in these particular metal-free catalytic systems is not yet prevalent in the literature, its structural similarity to 2-Mercaptopyridine suggests potential for similar reactivity. The electronic effects of the chlorine substituent at the 3-position could influence the acidity of the thiol and the basicity of the pyridine nitrogen, which may modulate its catalytic activity in processes like C-H borylation. Similarly, its potential as a precursor to N-hydroxy derivatives could be explored for photocatalytic applications.

The following table summarizes the key findings in metal-free catalytic systems involving pyridinethiol derivatives.

| Catalyst | Reaction Type | Substrate Scope | Key Mechanistic Feature |

| 2-Mercaptopyridine | C-H Borylation | Heteroarenes | Bifunctional catalysis involving Lewis basicity of the pyridine and Brønsted acidity of the thiol. wikipedia.org |

| N-hydroxy-2-pyridinethione | Photocatalytic Radical Generation | Various organic molecules | Photochemical N-O bond cleavage to produce hydroxyl and pyridylthiyl radicals. mdpi.com |

Future Directions and Emerging Research Avenues for 3 Chloropyridine 2 Thiol

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and sustainable synthetic routes is paramount for expanding the accessibility and application of 3-chloropyridine-2-thiol and its derivatives. Future research will likely focus on moving beyond traditional methods to embrace modern synthetic technologies.

Advanced Catalytic Systems : There is considerable opportunity in applying advanced metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Negishi couplings, which have been successful for preparing complex bipyridine and polycyclic nicotine (B1678760) analogues, could be adapted. mdpi.commdpi.com Research into palladium-catalyzed C-H arylation could provide novel pathways to functionalize the pyridine (B92270) ring directly. mdpi.com The development of nickel-catalyzed couplings, which can be ligand-free, presents a cost-effective and efficient alternative. mdpi.com

Green Chemistry Approaches : A significant future direction involves developing more environmentally benign synthesis protocols. This includes the use of water as a solvent for reactions like nucleophilic substitution, which has been shown to be effective for the amination of other polyhalogenated pyridines. acs.org Catalyst-free methods and the use of recyclable catalysts will also be a key focus to reduce cost and environmental impact. mdpi.comacs.org

Enabling Technologies : The integration of flow chemistry and microwave-assisted synthesis could dramatically improve reaction times, yields, and scalability. mdpi.com These technologies allow for precise control over reaction parameters, leading to cleaner reactions and easier purification.

Novel Heterocycle Construction : Inspired by the synthesis of related thiazolo[4,5-c]pyridines, new one-pot methods could be developed. For instance, exploring the cyclocondensation of appropriately substituted aminopyridines with reagents like potassium ethyl xanthate or thiourea (B124793) could yield the core structure or its precursors efficiently. Furthermore, molybdenum-mediated reactions that form pentathiepine rings on a pyridine backbone highlight the potential for creating entirely new, complex heterocyclic systems from pyridine-based starting materials. mdpi.com

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones.

Tautomerism and Reactivity : The thiol-thione tautomerism of this compound is central to its reactivity. Advanced spectroscopic (e.g., variable-temperature NMR) and computational (e.g., Density Functional Theory - DFT) studies are needed to quantify the equilibrium under various conditions and to understand how the chlorine substituent and the pyridine nitrogen influence it.

Redox Chemistry : The oxidation of the thiol group to form disulfides is a key transformation. Mechanistic studies, similar to those performed on other heterocyclic thiols, can elucidate the role of proton transfer in these redox processes. dtic.milacs.org Investigating how bases, such as pyridine itself or external bases, facilitate oxidation by promoting the formation of the more easily oxidized thiolate anion would provide critical insights. dtic.milacs.org Digital simulation of electrochemical data, such as cyclic voltammograms, can help dissect complex, multi-step redox pathways. dtic.milacs.org

Nucleophilic Substitution Pathways : The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution. Detailed kinetic and computational studies are required to understand the mechanism of this substitution (e.g., SNAr) and how it is influenced by the electronic nature of the nucleophile and the solvent. This understanding will enable more predictable and selective functionalization of the pyridine core.

Rational Design of Next-Generation Bioactive Derivatives

The this compound scaffold is an attractive starting point for the rational design of new therapeutic agents. mdpi.com Its structure allows for modification at multiple points to optimize binding to biological targets and improve pharmacological properties.

Structure-Based and Ligand-Based Design : Future efforts will leverage computational tools for both structure-based drug design (SBDD) and ligand-based drug design (LBDD). unime.it Where the three-dimensional structure of a target protein is known, SBDD can be used to design derivatives that fit precisely into the active site. The thiol group is particularly interesting as it can form covalent bonds or strong hydrogen bonds with key amino acid residues in enzymes like kinases and proteases.

Scaffold Derivatization : The rational design process will guide the synthesis of new analogues. The thiol group can be alkylated to form a library of thioethers or oxidized to disulfides. The chlorine atom can be replaced with various functional groups (amines, alkoxides) through nucleophilic substitution to explore the chemical space around the pyridine ring.

Bioisosteric Replacement and Fragment-Based Approaches : The chlorine atom or the thiol group can be replaced with bioisosteres to fine-tune activity and properties. Furthermore, the this compound moiety can be used as a fragment in fragment-based drug discovery (FBDD) programs, where it can be combined with other fragments to build novel, high-affinity ligands for disease-relevant targets. unime.it For example, it could be incorporated into larger structures like 1,3,4-oxadiazole (B1194373) derivatives, which have shown promise as anticancer agents. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To explore the potential of the this compound scaffold broadly, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are essential. eco-vector.combenthamscience.com

Combinatorial Library Synthesis : this compound is an ideal building block for combinatorial chemistry. Its two distinct reactive handles—the nucleophilic thiol and the electrophilic carbon bearing the chlorine—allow for a two-dimensional expansion of chemical diversity. A future research program could involve reacting the thiol group with a diverse set of electrophiles (e.g., alkyl halides) and subsequently reacting the chlorine atom with a library of nucleophiles (e.g., amines, thiols) in a plate-based format. This would rapidly generate a large library of unique compounds.

High-Throughput Screening (HTS) : The synthesized libraries of derivatives can be screened against a wide array of biological targets. HTS assays for enzyme inhibition, receptor binding, antimicrobial activity, and cytotoxicity can identify "hit" compounds with desired biological activity. eco-vector.com The data from these screens can then feed back into the rational design process for further optimization. semanticscholar.org This approach maximizes the discovery potential from a single, versatile chemical scaffold.

The table below outlines potential research directions and the techniques that could be employed.

Interactive Table: Future Research Avenues| Research Area | Key Objective | Proposed Techniques |

|---|---|---|

| Novel Synthetic Methodologies | Develop efficient, selective, and sustainable synthetic routes. | Metal-catalyzed cross-coupling (Pd, Ni), C-H functionalization, flow chemistry, microwave-assisted synthesis, green solvents (e.g., water). mdpi.comacs.org |

| Advanced Mechanistic Studies | Gain a deep understanding of reaction pathways and reactivity. | DFT calculations, cyclic voltammetry, variable-temperature NMR, kinetic studies. dtic.milacs.org |

| Rational Design of Bioactive Derivatives | Create next-generation molecules with targeted biological activity. | Structure-Based Drug Design (SBDD), Ligand-Based Drug Design (LBDD), bioisosteric replacement, fragment-based design. mdpi.comunime.it |

| High-Throughput Screening | Rapidly explore the biological potential of derivative libraries. | Combinatorial library synthesis, automated HTS assays (e.g., enzyme inhibition, cell-based assays). eco-vector.combenthamscience.com |

| Chemical & Supramolecular Chemistry | Apply the scaffold in materials science and as chemical probes. | Synthesis of metal complexes, development of fluorescent probes, self-assembly studies (H-bonding, coordination). researchgate.netmdpi.com |

Application in Emerging Areas of Chemical Biology and Supramolecular Chemistry

The unique structural and electronic properties of this compound make it a promising candidate for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and supramolecular chemistry.